molecular formula C12H17N3O3 B1443362 tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1107625-56-8

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B1443362
CAS No.: 1107625-56-8
M. Wt: 251.28 g/mol
InChI Key: YJISXFZCCSILHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a compound that is part of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are used as mTOR kinase and PI3 kinase inhibitors . They play an important role in intracellular signal transduction .


Synthesis Analysis

The synthesis of similar compounds involves a seven-step process starting from dimethyl malonate . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps . For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process .

Scientific Research Applications

Synthesis and Characterization

The compound tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is involved in the synthesis of structurally complex molecules. For instance, its derivatives have been synthesized, characterized through thermal, X-ray, and DFT analyses, revealing insights into their molecular structure and intramolecular hydrogen bonding. Such studies are crucial for understanding the chemical and physical properties of pyrimidine derivatives, which could have implications in material science and drug discovery (Çolak, Karayel, Buldurun, & Turan, 2021).

Interaction Studies

Research has also explored the interaction of related pyrimidine derivatives with other compounds, leading to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These interactions are studied for their potential to produce compounds with unique properties, potentially useful for developing new pharmaceuticals or materials (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Novel Synthetic Routes

Further research has identified new synthetic routes and reactions involving tert-butyl pyrrolopyrimidine derivatives, aiming at the development of novel compounds. Such research contributes to the broadening of synthetic methodologies in organic chemistry, enabling the creation of molecules with potential applications in various scientific fields, including pharmaceuticals and material science (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

Structural and Molecular Insights

Studies on similar compounds have provided detailed insights into their molecular structure, such as the discovery of novel spiro compounds and understanding the nature of spin interaction in zinc complexes. These insights are invaluable for designing molecules with specific properties, useful in catalysis, molecular electronics, and as functional materials (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Mechanism of Action

The compounds are used as mTOR kinase and PI3 kinase inhibitors . They play an important role in intracellular signal transduction .

Future Directions

The future directions of research on these compounds could involve improving the synthesis process. For example, the oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide to form 2,3,5-trimethylbenzoquinone was conducted in continuous-flow microreactors . This shows the potential for process intensification in the synthesis of similar compounds .

Properties

IUPAC Name

tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISXFZCCSILHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732412
Record name tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107625-56-8
Record name tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.